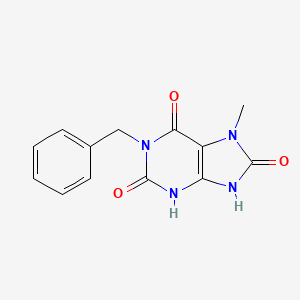

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

説明

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a synthetic derivative of uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione), a heterocyclic compound formed during purine metabolism in humans . The parent compound, uric acid (C₅H₄N₄O₃, MW 168.11 Da), is characterized by a trioxopurine core structure with tautomeric forms stabilized by intramolecular hydrogen bonding . In the target molecule, uric acid’s N-1 and N-7 positions are substituted with a benzyl group (-CH₂C₆H₅) and a methyl group (-CH₃), respectively.

特性

分子式 |

C13H12N4O3 |

|---|---|

分子量 |

272.26 g/mol |

IUPAC名 |

1-benzyl-7-methyl-3,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)15-13(20)17(11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,20) |

InChIキー |

WECAIUTUWDGHGH-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Overview

3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, also known as 3-Benzyl-7-methyl-9H-purine-2,6,8-trione or N-Phenylmethyl-7-methyluric Acid, is a purine derivative with potential applications in medicinal chemistry.

Molecular Formula: \$$C{13}H{12}N4O3\$$

Molecular Weight: 272.26 g/mol

Synthesis

- From 6-amino-1-benzyluracil: Ethyl 5-Aryl-1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylates can be synthesized by refluxing 6-amino-1-benzyluracil with different aromatic aldehydes and ethyl acetoacetate in absolute ethanol containing triethylamine (TEA) as a basic medium for 12 hours. The resulting derivatives are crystallized from dimethylformamide (DMF)/ethanol.

- 6-Acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione Synthesis: Reacting 6-amino-1-benzyluracil with ethyl 2-(2-hydroxybenzylidene)acetoacetate in DMF in the presence of TEA for 7 hours yields 6-acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione.

Spectral Data

SpectraBase provides spectral data for a related compound, 1-Benzyl-3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, including FTIR and MS (GC) spectra.

SpectraBase Compound ID: 99V6mrVJPp

InChI: InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20)

InChIKey: JDBVWLOKFKTLQF-UHFFFAOYSA-N

Mol Weight: 286.29 g/mol

Molecular Formula: \$$C{14}H{14}N4O3\$$

Exact Mass: 286.10659 g/mol

Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

Synonyms and Identifiers

化学反応の分析

Types of Reactions

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

Reduction: Use of reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

科学的研究の応用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a pharmaceutical agent.

Industry: Use in the production of specialized materials or chemicals.

作用機序

The mechanism by which 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects would involve its interaction with specific molecular targets. This might include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Notes:

- Solubility : The benzyl group introduces hydrophobicity, reducing water solubility compared to uric acid and methylated derivatives .

- Stability : Methylation at N-7 may stabilize the tautomeric form, as seen in nitrated uric acid derivatives where substitution positions influence energy levels (e.g., 1-nitro derivatives: -77.1 kcal/mol vs. C-8 substitution: +24 kcal/mol) .

Key Observations :

- Antioxidant Capacity : Uric acid’s antioxidant activity (serum concentration: 50–420 µM ) may diminish in derivatives due to steric hindrance from substituents.

- Diagnostic Utility: Uric acid is detected via electrochemical sensors and HPLC , while methyl/benzyl derivatives are used as reference standards or synthetic intermediates .

生物活性

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purines that are known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

- IUPAC Name : 1-benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

The biological activity of 1-benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is primarily attributed to its interaction with various enzymes and receptors in biological systems. The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which plays a critical role in numerous cellular processes including metabolism and cell differentiation.

Anticancer Activity

Research indicates that 1-benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant cytotoxicity at relatively low concentrations .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Neuroprotective Properties

In animal models of neurodegenerative diseases, this purine derivative has demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. It has been suggested that the compound may enhance cognitive function and memory retention by modulating neurotransmitter systems .

Case Studies

Structure-Activity Relationship (SAR)

The structure of 1-benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione plays a crucial role in its biological activity. Modifications in the benzyl group or methyl substitutions can significantly alter its potency and selectivity towards specific biological targets. Research into SAR has highlighted that certain substitutions can enhance binding affinity for GSK-3 while minimizing off-target effects.

Q & A

Q. How can computational chemistry guide the design of metabolically stable analogs?

- Methodological Answer : Perform in silico metabolism prediction (e.g., CYP450 isoform specificity via StarDrop) to identify labile sites (e.g., N7-methyl group). Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. lipid membranes. Prioritize analogs with lower topological polar surface area (TPSA) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。